molecular formula C29H30N4O2 B11608780 2-(4-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone

2-(4-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B11608780
M. Wt: 466.6 g/mol
InChI Key: ZSDHIQWCDDSKJS-UHFFFAOYSA-N
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Description

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a phthalazine core, a dimethylphenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the phthalazine core This can be achieved through the condensation of hydrazine with phthalic anhydrideCommon reagents used in these reactions include dimethylformamide (DMF), sodium hydride (NaH), and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE apart is its combination of these three distinct structural elements, which may confer unique properties and activities not observed in simpler analogs.

Properties

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-[4-(2,4-dimethylanilino)phthalazin-1-yl]phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C29H30N4O2/c1-20-10-15-26(21(2)18-20)30-29-25-9-5-4-8-24(25)28(31-32-29)22-11-13-23(14-12-22)35-19-27(34)33-16-6-3-7-17-33/h4-5,8-15,18H,3,6-7,16-17,19H2,1-2H3,(H,30,32)

InChI Key

ZSDHIQWCDDSKJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC(=O)N5CCCCC5)C

Origin of Product

United States

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